8-(3,5-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Description
This compound is a structurally complex imidazo[1,2-g]purine derivative characterized by a fused bicyclic core (imidazo-purine) and multiple substituents: a 3,5-dimethylphenyl group at position 8, methyl groups at positions 1 and 7, and a 2-(piperidin-1-yl)ethyl side chain at position 3. Its structural complexity may confer unique physicochemical properties, including solubility, bioavailability, and metabolic stability, compared to simpler analogs.
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16-12-17(2)14-19(13-16)30-18(3)15-29-20-21(25-23(29)30)26(4)24(32)28(22(20)31)11-10-27-8-6-5-7-9-27/h12-15H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYZYAUHESYCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, including the formation of the imidazo[1,2-g]purine core, the introduction of the piperidine ring, and the attachment of the dimethylphenyl group. Common synthetic routes may include:
Formation of the Imidazo[1,2-g]purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions, where a piperidine derivative is introduced to the core structure.
Attachment of the Dimethylphenyl Group: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the dimethylphenyl group to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
8-(3,5-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3,5-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Imidazo-Purine/Pyridine Family
The compound shares a fused bicyclic core with imidazo[1,2-a]pyridine derivatives (e.g., and ). Key differences include:
- Core Heteroatom Arrangement : The imidazo[1,2-g]purine system incorporates an additional nitrogen atom in the purine ring compared to imidazo[1,2-a]pyridines, which may enhance hydrogen-bonding interactions with biological targets.
- Substituent Diversity : Unlike the nitrophenyl and phenethyl groups in ’s compound (1l ), the target molecule features a 3,5-dimethylphenyl group, which could improve lipophilicity and membrane permeability .
Piperidine/Piperazine-Containing Analogues
Compounds with piperidine or piperazine side chains (e.g., and ) are pharmacologically relevant due to their amine functionality:
- (Compounds 13 and 14): These spirodecane-dione derivatives feature 4-phenylpiperazine or 4-(3-chlorophenyl)piperazine substituents.
- (Compound 38) : This imidazo[1,2-a]pyridine carboxamide contains a 3-(piperidin-1-yl)propyl side chain. The shorter ethyl linker in the target compound may reduce conformational flexibility but improve metabolic stability by minimizing oxidative degradation .
Physicochemical and Spectroscopic Properties
A comparison of key properties is summarized below:
Pharmacological Implications
- Selectivity : The 3,5-dimethylphenyl group in the target compound may enhance selectivity for hydrophobic binding pockets compared to the polar nitrophenyl group in 1l .
- Metabolic Stability : The absence of ester groups (cf. 1l ’s diethyl carboxylate) may reduce susceptibility to esterase-mediated hydrolysis, improving in vivo half-life.
Biological Activity
The compound 8-(3,5-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic organic molecule belonging to the class of imidazo[1,2-g]purines. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.52 g/mol. The structure features a dimethylphenyl group and a piperidinyl ethyl chain attached to the imidazopyrimidine core. This unique structural arrangement is believed to contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The imidazo[1,2-g]purine core is known for its ability to modulate signaling pathways through:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival.
- Receptor Binding : It can interact with various receptors affecting neurotransmitter systems and potentially influencing neurological disorders.
Anticancer Activity
Recent studies have shown that compounds within this class exhibit significant anticancer properties. For instance:
- Case Study 1 : A study investigated the effects of related imidazo[1,2-g]purines on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways (Reference: PMC7769008) .
- Case Study 2 : Another research highlighted that modifications in the phenyl substituent significantly impacted the compound's potency against specific cancer types (Reference: BenchChem) .
Neuroprotective Effects
The piperidine moiety in the compound suggests potential neuroprotective effects.
- Case Study 3 : Research on similar piperidine derivatives indicated their efficacy in models of neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase (Reference: ResearchGate) .
Comparative Analysis
The biological activity of This compound can be compared with other derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-(3-chlorophenyl)-... | Chlorophenyl substitution | Moderate anticancer activity |
| 8-(4-methylphenyl)-... | Methyl substitution | Enhanced receptor binding affinity |
| 8-(3-fluorophenyl)-... | Fluorophenyl substitution | Increased enzyme inhibition potency |
This table illustrates how variations in substituents can influence the biological activities of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
